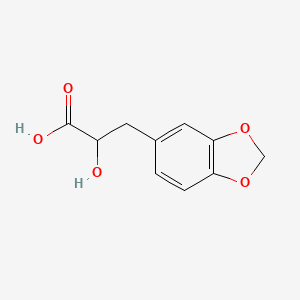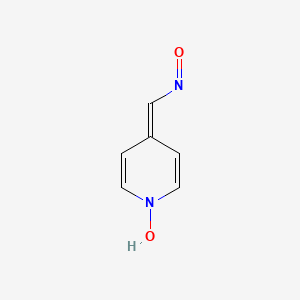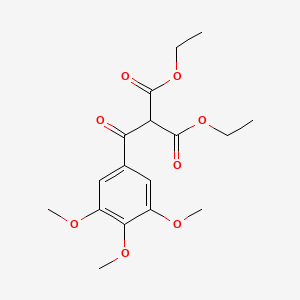
Benzylidene-(4-ethoxyphenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La benzylidène-(4-éthoxyphényl)-amine est un composé organique caractérisé par la présence d'un groupe benzylidène lié à une 4-éthoxyphénylamine.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la benzylidène-(4-éthoxyphényl)-amine implique généralement la réaction de condensation entre le benzaldéhyde et la 4-éthoxyaniline. Cette réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide chlorhydrique ou l'acide sulfurique, sous reflux. La réaction peut être représentée comme suit :
C6H5CHO+C8H11NO→C6H5CH=N−C8H10O
Méthodes de Production Industrielle : À l'échelle industrielle, la production de benzylidène-(4-éthoxyphényl)-amine peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées, telles que la température et la pression contrôlées, garantit une qualité de produit constante.
Types de Réactions :
Oxydation : La benzylidène-(4-éthoxyphényl)-amine peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oximes ou de composés nitroso correspondants.
Réduction : La réduction de ce composé peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines.
Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile, en fonction de la nature des substituants et des conditions de réaction.
Réactifs et Conditions Communs :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; milieu acide ou basique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement dans des solvants anhydres.
Substitution : Agents halogénants, nucléophiles ; souvent en présence de catalyseurs ou dans des conditions de température spécifiques.
Principaux Produits Formés :
Oxydation : Oximes, composés nitroso.
Réduction : Amines primaires ou secondaires.
Substitution : Différents dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Chimie : La benzylidène-(4-éthoxyphényl)-amine est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité en fait un composé précieux dans le développement de nouvelles méthodologies de synthèse.
Biologie : En recherche biologique, ce composé est étudié pour son activité biologique potentielle. Il peut servir de composé de tête dans le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Médecine : Les dérivés du composé sont explorés pour leur potentiel thérapeutique, notamment des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses. La recherche est en cours pour comprendre son mécanisme d'action et optimiser son efficacité.
Industrie : Dans le secteur industriel, la benzylidène-(4-éthoxyphényl)-amine est utilisée dans la production de colorants, de pigments et d'autres produits chimiques de spécialité. Sa stabilité et sa réactivité la rendent adaptée à diverses applications.
5. Mécanisme d'Action
Le mécanisme par lequel la benzylidène-(4-éthoxyphényl)-amine exerce ses effets dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. La structure du composé lui permet de former des interactions spécifiques, telles que des liaisons hydrogène ou des interactions hydrophobes, avec ses cibles, influençant les voies biologiques.
Composés Similaires :
Benzylidèneaniline : Structure similaire mais sans le groupe éthoxy.
Benzylidène-(4-méthoxyphényl)-amine : Structure similaire avec un groupe méthoxy au lieu d'un groupe éthoxy.
Benzylidène-(4-hydroxyphényl)-amine : Structure similaire avec un groupe hydroxyle au lieu d'un groupe éthoxy.
Unicité : La benzylidène-(4-éthoxyphényl)-amine est unique en raison de la présence du groupe éthoxy, qui peut influencer sa réactivité et ses interactions. Ce groupe fonctionnel peut affecter la solubilité, la stabilité et le comportement chimique global du composé, le distinguant de ses analogues.
Mécanisme D'action
The mechanism by which Benzylidene-(4-ethoxyphenyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Benzylideneaniline: Similar structure but lacks the ethoxy group.
Benzylidene-(4-methoxyphenyl)-amine: Similar structure with a methoxy group instead of an ethoxy group.
Benzylidene-(4-hydroxyphenyl)-amine: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness: Benzylidene-(4-ethoxyphenyl)-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions. This functional group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
Clé InChI |
HCWVEGYBZIFTKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
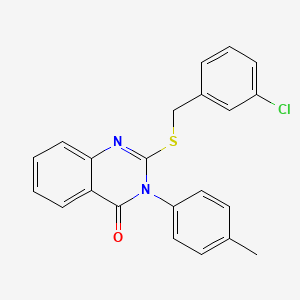
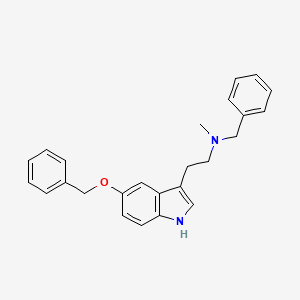

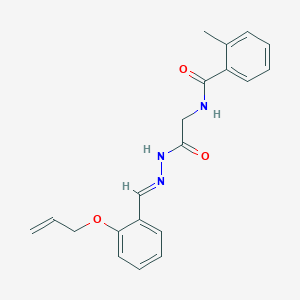
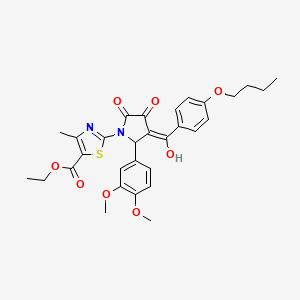
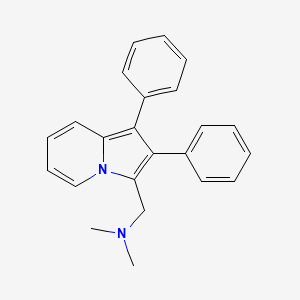
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)
